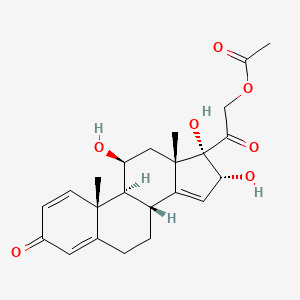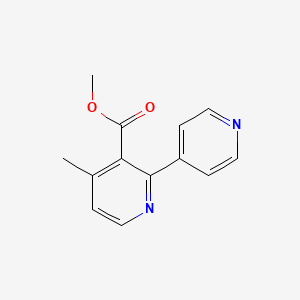
5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a hydroxy group and a pyridazinylphenyl group
準備方法
The synthesis of 5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxy group and the pyridazinylphenyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反応の分析
5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and the molecular targets being studied.
類似化合物との比較
5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one can be compared with other similar compounds, such as:
5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-4-one: This compound has a similar structure but differs in the position of the hydroxy group.
2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one: This compound lacks the hydroxy group, which may affect its chemical properties and biological activities.
特性
分子式 |
C14H10N4O2 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC名 |
5-hydroxy-2-(3-pyridazin-3-ylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H10N4O2/c19-12-8-15-13(17-14(12)20)10-4-1-3-9(7-10)11-5-2-6-16-18-11/h1-8,19H,(H,15,17,20) |
InChIキー |
OOJRDSJPKZIEAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=NC=C(C(=O)N2)O)C3=NN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetonitrile, 2-[[(2-methoxyphenyl)methyl]methylamino]-](/img/structure/B13865547.png)
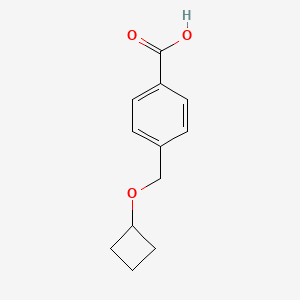
![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)


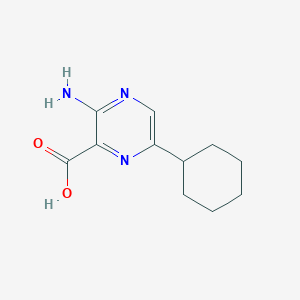


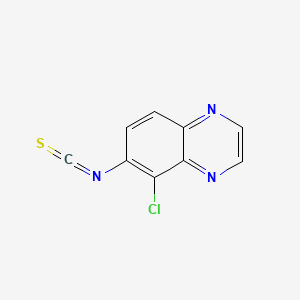

![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester](/img/structure/B13865620.png)
